molecular formula C12H17NO B13489503 (R)-3-Phenethylmorpholine

(R)-3-Phenethylmorpholine

Cat. No.: B13489503
M. Wt: 191.27 g/mol
InChI Key: ZURODHAEBZHODQ-GFCCVEGCSA-N
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Description

(R)-3-Phenethylmorpholine is a chiral morpholine derivative characterized by a phenethyl substituent at the 3-position of the morpholine ring. Morpholine derivatives are widely explored in medicinal chemistry due to their versatility as pharmacophores or intermediates in drug synthesis. The (R)-enantiomer, in particular, may exhibit distinct biological activities compared to its (S)-counterpart, as stereochemistry often influences receptor binding and pharmacokinetics.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

(3R)-3-(2-phenylethyl)morpholine

InChI

InChI=1S/C12H17NO/c1-2-4-11(5-3-1)6-7-12-10-14-9-8-13-12/h1-5,12-13H,6-10H2/t12-/m1/s1

InChI Key

ZURODHAEBZHODQ-GFCCVEGCSA-N

Isomeric SMILES

C1COC[C@H](N1)CCC2=CC=CC=C2

Canonical SMILES

C1COCC(N1)CCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Phenethylmorpholine typically involves the reaction of phenethylamine with epichlorohydrin, followed by cyclization to form the morpholine ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of ®-3-Phenethylmorpholine may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation or crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

®-3-Phenethylmorpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert ®-3-Phenethylmorpholine to its corresponding amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted phenethylmorpholine derivatives.

Scientific Research Applications

®-3-Phenethylmorpholine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-3-Phenethylmorpholine involves its interaction with specific molecular targets, such as receptors or enzymes. The phenethyl group enhances its binding affinity to these targets, leading to various biological effects. The compound may modulate signaling pathways and influence cellular processes, making it a valuable tool in pharmacological research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (R)-3-Phenethylmorpholine with morpholine-containing analogs and related synthetic intermediates, based on structural and functional parallels inferred from the evidence.

Structural and Functional Analogues
Compound Core Structure Key Substituents Biological/Industrial Relevance Reference
This compound Morpholine Phenethyl (R-configuration at C3) Hypothetical CNS modulation N/A
Aprepitant derivative Morpholino-triazolone Fluoro, trifluoromethyl groups NK1 receptor antagonism (anti-emetic)
Fendiline analogues Ethylamine derivatives Varied arylalkyl groups Calcium channel blockade
3-Chloro-N-phenyl-phthalimide Phthalimide Chloro, phenyl groups Polyimide monomer synthesis

Key Observations :

Chlorophenyl groups in 3-chloro-N-phenyl-phthalimide contribute to rigidity and thermal stability in polymers, whereas morpholine derivatives prioritize stereoelectronic effects for receptor interactions .

Stereochemical Considerations :

  • The (R)-configuration in this compound may confer selectivity analogous to aprepitant’s (R,R,R)-stereochemistry, which is critical for NK1 receptor binding .

Aprepitant derivatives require multi-step functionalization (e.g., EDC·HCl-mediated amidation), suggesting that this compound’s synthesis might involve similar coupling strategies .

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